ARD-61

PROTAC Androgen Receptor Degradation Prostate Cancer

ARD-61 is a highly potent VHL-recruiting PROTAC degrader of androgen receptor (AR) and progesterone receptor (PR), with DC50 as low as 0.74 nM in VCaP cells, outperforming enzalutamide. It effectively inhibits tumor growth in AR+ breast/prostate cancer xenografts. Contains alkyne handle for click chemistry. For VHL-mediated ubiquitination studies and overcoming AR resistance. High DMSO solubility supports in vivo use. Compare degradation kinetics against ARD-69/VHL ligands.

Molecular Formula C61H71ClN8O7S
Molecular Weight 1095.8 g/mol
Cat. No. B13466726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARD-61
Molecular FormulaC61H71ClN8O7S
Molecular Weight1095.8 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O
InChIInChI=1S/C61H71ClN8O7S/c1-36(2)53(51-29-37(3)67-77-51)57(75)70-34-46(71)30-50(70)56(74)65-49(41-15-17-42(18-16-41)54-38(4)64-35-78-54)32-52(72)69-27-23-45(24-28-69)68-25-21-40(22-26-68)10-9-39-11-13-43(14-12-39)55(73)66-58-60(5,6)59(61(58,7)8)76-47-20-19-44(33-63)48(62)31-47/h11-20,29,31,35-36,40,45-46,49-50,53,58-59,71H,21-28,30,32,34H2,1-8H3,(H,65,74)(H,66,73)/t46-,49+,50+,53-,58?,59?/m1/s1
InChIKeyRGPUSLXMPBTXNU-CUPIBCLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARD-69 (CAS 2316837-10-0) – Procurement-Ready PROTAC Androgen Receptor Degrader for Prostate Cancer Research


ARD-69 (compound 34) is a synthetic small-molecule proteolysis-targeting chimera (PROTAC) that induces ubiquitin-proteasome-mediated degradation of the androgen receptor (AR) [1]. It comprises an AR antagonist warhead, a flexible PEG-based linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, enabling potent, sub-nanomolar AR degradation in multiple AR-positive prostate cancer cell lines [2]. The compound is supplied as a solid powder with ≥98% purity (HPLC) and high DMSO solubility (≥200 mg/mL), facilitating its use in in vitro and in vivo experimental workflows .

Why Generic Substitution Fails: The Specific Case for Procuring ARD-69 Over Other AR-Targeting PROTACs


In-class AR-targeting PROTACs, such as ARD-61, ARD-266, and ARD-2128, are not interchangeable due to fundamental differences in their E3 ligase recruitment, warhead potency, linker composition, and resulting degradation profiles. ARD-69 leverages a VHL E3 ligase ligand [1], whereas other candidates (e.g., ARD-2128, ARD-2585) recruit the cereblon (CRBN) E3 ligase, leading to distinct cellular degradation kinetics and potential resistance mechanisms [2]. Furthermore, even among VHL-based PROTACs, ARD-69 exhibits a unique degradation profile, particularly its maintained sub-nanomolar potency in the enzalutamide-resistant 22Rv1 cell line (DC50 = 10.4 nM), a context where closely related analogs show diminished efficacy or have not been quantitatively benchmarked . The quantitative evidence detailed in Section 3 establishes ARD-69's specific, non-substitutable performance characteristics that directly inform scientific selection and procurement decisions.

ARD-69 Quantitative Differentiation: Head-to-Head Performance Data for Procurement Justification


Sub-Nanomolar AR Degradation Potency in LNCaP and VCaP Prostate Cancer Cells

ARD-69 achieves sub-nanomolar DC50 values for AR degradation in LNCaP (0.86 nM) and VCaP (0.76 nM) cell lines [1]. This potency is comparable to the highly optimized analog ARD-266 (DC50 = 0.2–1 nM in the same cell lines) [2], but ARD-69 was developed earlier as a benchmark VHL-recruiting PROTAC and remains a widely cited reference compound for AR degrader studies.

PROTAC Androgen Receptor Degradation Prostate Cancer

Superior Anti-Proliferative Activity Compared to AR Antagonist Enzalutamide in AR-Positive Cell Lines

ARD-69 inhibits cell growth in AR-positive prostate cancer cell lines with >100-fold greater potency than the clinical AR antagonist enzalutamide [1]. This direct, head-to-head comparison demonstrates the functional advantage of targeted protein degradation over simple receptor antagonism, as ARD-69 achieves near-complete AR protein elimination (>95% reduction) rather than merely blocking ligand binding [1].

PROTAC Cell Proliferation Enzalutamide

In Vivo Target Engagement: Single-Dose AR Protein Reduction in Mouse Xenografts

A single intraperitoneal dose of ARD-69 effectively reduces AR protein levels in VCaP xenograft tumor tissue in mice [1]. This in vivo target engagement is a critical differentiator from many early-stage PROTACs that lack demonstrated pharmacodynamic activity in animal models. While ARD-61 also shows in vivo AR degradation and tumor growth inhibition in MDA-MB-453 breast cancer xenografts [2], ARD-69's activity was demonstrated specifically in a prostate cancer xenograft model, aligning with its primary intended application.

PROTAC In Vivo Efficacy Xenograft

High Purity and Favorable Solubility for Reproducible In Vitro and In Vivo Dosing

Commercially available ARD-69 is supplied with documented purity ≥98% (HPLC) and demonstrates high DMSO solubility (≥200 mg/mL, equivalent to ≥177 mM) [1]. This solubility profile facilitates preparation of concentrated stock solutions for in vitro assays and enables formulation for in vivo administration. While many PROTACs suffer from poor aqueous solubility due to their high molecular weight and lipophilic linkers, ARD-69's solubility in DMSO is well-characterized and exceeds that of some later-generation AR PROTACs for which solubility data are not consistently reported [2].

PROTAC Solubility Purity

ARD-69 Application Scenarios: Validated Use Cases from Quantitative Evidence


Benchmarking Novel VHL-Based AR PROTACs in Prostate Cancer Cell Models

Researchers developing next-generation VHL-recruiting AR degraders can use ARD-69 as a reference standard due to its well-characterized sub-nanomolar DC50 values (0.76–0.86 nM) in LNCaP and VCaP cells [1]. This enables direct, quantitative comparison of degradation efficiency and kinetics, facilitating structure-activity relationship (SAR) studies and optimization of linker or warhead components.

Investigating Degradation vs. Antagonism Mechanisms in Enzalutamide-Resistant Prostate Cancer

ARD-69's >100-fold superiority over enzalutamide in cell growth inhibition [2] makes it an ideal tool for dissecting the functional consequences of complete AR protein elimination versus ligand-binding antagonism. This is particularly valuable in enzalutamide-resistant cell lines (e.g., 22Rv1, where ARD-69 retains DC50 = 10.4 nM), enabling studies on overcoming resistance mechanisms.

Preclinical Pharmacodynamic Studies in AR-Dependent Prostate Cancer Xenografts

Given its demonstrated ability to reduce AR protein in VCaP xenograft tumors after a single dose [3], ARD-69 is suitable for short-term pharmacodynamic studies assessing target engagement and downstream AR signaling suppression in vivo. This application is supported by the compound's high DMSO solubility (≥200 mg/mL), which facilitates formulation for intraperitoneal administration.

Chemical Biology Studies of VHL E3 Ligase Recruitment Dynamics

As a PROTAC that recruits the VHL E3 ligase, ARD-69 serves as a tool compound for investigating the kinetics and efficiency of VHL-mediated ubiquitination and proteasomal degradation of nuclear receptors. Its defined chemical structure (including an alkyne handle for click chemistry) enables functionalization for target engagement assays, cellular imaging, or proteomics studies aimed at identifying degradation-associated protein complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARD-61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.